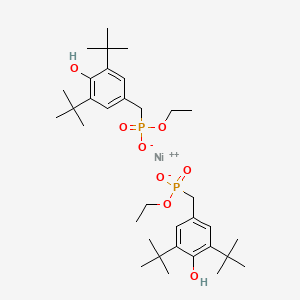

Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate)

描述

Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) is a useful research compound. Its molecular formula is C34H56NiO8P2 and its molecular weight is 713.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate), a nickel complex with significant potential in biological applications, has garnered attention due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

- Molecular Formula : C17H29NiO4P

- Molecular Weight : 387.08 g/mol

- CAS Number : 30947-30-9

Research indicates that nickel complexes often exhibit selective cytotoxicity towards cancer cells while sparing healthy cells. For instance, studies on related nickel compounds have shown that they can induce apoptosis in tumor cell lines through various mechanisms:

- Cell Cycle Arrest : Nickel complexes, such as bis(S-citronellalthiosemicarbazonato)nickel(II), have been reported to cause G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

- Caspase Activation : The activation of caspase pathways has been noted as a critical mechanism by which nickel complexes induce apoptosis in cancer cells .

- DNA Interaction : Nickel complexes can interact with DNA, influencing its structure and function. For example, studies utilizing UV-vis spectroscopy and gel electrophoresis have demonstrated that certain nickel complexes can bind to DNA, potentially leading to mutagenic effects .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study investigating the effects of various nickel complexes on the U937 tumor cell line revealed that these compounds could selectively inhibit cell proliferation without affecting non-proliferating healthy cells. The mechanism involved caspase-9 activation and subsequent DNA damage, as evidenced by Comet assays .

| Compound | Cell Line | Mechanism | Result |

|---|---|---|---|

| Ni(tcitr)2 | U937 | G2/M arrest, caspase activation | Induced apoptosis |

Case Study 2: Antioxidant Activity

Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) has also been investigated for its antioxidant properties. The presence of hydroxyphenyl groups is believed to contribute to its ability to scavenge free radicals, thereby providing a protective effect against oxidative stress in biological systems.

Comparative Analysis of Nickel Complexes

The following table summarizes the biological activities of various nickel complexes:

科学研究应用

Chemical Properties and Structure

Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) is characterized by its nickel ion coordinated with phosphonate ligands. The presence of bulky tert-butyl groups enhances its stability and solubility in organic solvents. The chemical formula is represented as , with a molecular weight of approximately 557.3 g/mol .

Catalytic Applications

2.1 Cross-Coupling Reactions

Nickel complexes are widely used as catalysts in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) can facilitate reactions such as:

- Decarboxylative Arylation : This reaction involves the coupling of aryl halides with carboxylic acids to form arylated products. Nickel catalysts promote this transformation by stabilizing the transition state .

- Acylation of Ethers : The compound can also catalyze the acylation of ethers, providing a pathway for synthesizing complex organic molecules .

2.2 Photoredox Catalysis

Recent studies indicate that nickel complexes can be integrated into photoredox catalysis systems. By utilizing light to activate the nickel center, these systems enable efficient transformations under mild conditions, expanding the scope of synthetic applications .

Biological Applications

3.1 Antioxidant Properties

The phosphonate moiety in Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) contributes to its potential as an antioxidant. Research has shown that compounds with similar structures can scavenge free radicals and protect biological systems from oxidative stress . This property is particularly beneficial in pharmaceutical formulations aimed at preventing cellular damage.

3.2 Metal Ion Interaction

Nickel ions play crucial roles in biological systems as cofactors in various enzymatic reactions. The incorporation of nickel into phosphonate structures may enhance their interaction with biological targets, potentially leading to novel therapeutic agents .

Material Science Applications

4.1 Polymer Stabilization

Nickel complexes are being explored as stabilizers for polymers against thermal degradation and oxidative processes. The bulky tert-butyl groups in the compound help improve the thermal stability of polymer matrices while providing resistance to UV degradation .

4.2 Nanomaterials Synthesis

The unique properties of nickel complexes allow for their use in synthesizing nanoparticles with controlled sizes and shapes. These nanoparticles have applications in catalysis, electronics, and drug delivery systems .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Decarboxylative Arylation | Demonstrated high yields using nickel catalysts at room temperature. |

| Study B | Antioxidant Activity | Showed significant reduction in oxidative stress markers in cellular models. |

| Study C | Polymer Stabilization | Enhanced thermal stability observed in polyethylene composites containing nickel phosphonates. |

属性

IUPAC Name |

(3,5-ditert-butyl-4-hydroxyphenyl)methyl-ethoxyphosphinate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H29O4P.Ni/c2*1-8-21-22(19,20)11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7;/h2*9-10,18H,8,11H2,1-7H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRMJBJYCFNTKE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56NiO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067581 | |

| Record name | Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30947-30-9 | |

| Record name | Irgastab 2002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030947309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(2+) diethyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。